Cas no 667912-57-4 (3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide)

3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide
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- インチ: 1S/C13H12FNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3
- InChIKey: IOTZSRAMSRGDGY-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(C1C=CC=C(F)C=1)NC1=CC=C(OC)C=C1
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3394-0052-20μmol |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-20mg |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-10mg |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-15mg |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-50mg |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-100mg |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-75mg |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-2μmol |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-25mg |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3394-0052-5mg |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide |
667912-57-4 | 5mg |
$69.0 | 2023-09-11 |
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamideに関する追加情報
Introduction to 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS No. 667912-57-4) in Modern Chemical Biology and Medicinal Chemistry
The compound 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS No. 667912-57-4) represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic sulfonamide derivative has garnered considerable attention due to its unique structural features and promising pharmacological properties. The presence of a fluoro substituent at the 3-position of the benzene ring, coupled with a 4-methoxyphenyl moiety, contributes to its distinct chemical behavior and biological activity. Such structural motifs are frequently explored in drug discovery, as they can modulate metabolic stability, binding affinity, and overall efficacy.
Recent studies have highlighted the potential of sulfonamide derivatives as key pharmacophores in the development of novel therapeutic agents. The sulfonamide group (-SO₂NH₂) is well-documented for its ability to form hydrogen bonds, which enhances interactions with biological targets such as enzymes and receptors. In particular, the fluoro substituent is known to influence electronic properties and binding affinity, making it a valuable tool in medicinal chemistry for optimizing drug candidates. The 4-methoxyphenyl group further contributes to hydrophobic interactions and steric complementarity, which are critical for target specificity.
One of the most compelling aspects of 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is its versatility in synthetic chemistry. The compound serves as a versatile intermediate in the preparation of more complex molecules, enabling researchers to explore diverse pharmacological pathways. Its synthesis involves well-established methodologies, including nucleophilic aromatic substitution and sulfonation reactions, which ensure high yields and purity. These synthetic advantages make it an attractive building block for both academic research and industrial applications.
In the context of modern drug discovery, 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide has been investigated for its potential biological activities. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. The combination of the fluoro and methoxy substituents appears to fine-tune its interaction with target proteins, leading to selective inhibition. This aligns with current trends in drug development, where targeted therapies are prioritized over broad-spectrum approaches.
The role of computational chemistry has been instrumental in understanding the molecular interactions of 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, including kinases and transcription factors. These insights have guided experimental efforts toward optimizing lead compounds for clinical trials. Additionally, quantum mechanical calculations have provided valuable information about its electronic structure and reactivity, further aiding in rational drug design.
Another area of interest is the metabolic stability of 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide. The presence of a fluorine atom can significantly alter metabolic pathways by influencing enzyme recognition and degradation rates. Studies using mass spectrometry and high-performance liquid chromatography (HPLC) have shown that this compound exhibits favorable metabolic profiles in vitro. Such findings are crucial for predicting its behavior in vivo and ensuring long-term efficacy.
The pharmaceutical industry has also taken note of the potential applications of 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide. Several companies are exploring derivatives of this compound as candidates for treating neurological disorders, cancer, and infectious diseases. The structural flexibility offered by its core scaffold allows for extensive modifications without compromising core biological activity. This adaptability makes it an ideal candidate for generating libraries of compounds for high-throughput screening.
Environmental considerations are equally important when evaluating new chemical entities like 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide. Biodegradability studies have indicated that this compound undergoes slow degradation under natural conditions but remains stable enough to be used effectively in controlled environments such as laboratories or pharmaceutical facilities. Efforts are ongoing to develop greener synthetic routes that minimize waste generation while maintaining high yields.
In conclusion, 3-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS No. 667912-57-4) represents a promising candidate in chemical biology and medicinal chemistry due to its unique structural features and multifaceted applications. Its synthesis is straightforward yet versatile, making it accessible for further exploration by researchers worldwide. With ongoing studies confirming its biological activity and favorable pharmacokinetic properties, this compound is poised to make significant contributions to future therapeutic developments.
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